(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one
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Overview
Description
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with a dimethylaminoethylidene group and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Dimethylaminoethylidene Group: This step involves the condensation of the pyrazolone core with dimethylamine and an aldehyde, typically under basic conditions.
Substitution with the Pentafluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Strong bases like sodium hydride in aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the pyrazolone core.
Reduction: Reduced forms of the dimethylaminoethylidene group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-phenylpyrazol-3-one: Similar structure but lacks the pentafluorophenyl group.
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5-tetrafluorophenyl)pyrazol-3-one: Similar structure but with one less fluorine atom on the phenyl group.
Uniqueness
The presence of the pentafluorophenyl group in (4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced stability. This makes it distinct from other similar compounds and potentially more effective in its applications.
Properties
IUPAC Name |
(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O/c1-5-7(6(2)21(3)4)14(23)22(20-5)13-11(18)9(16)8(15)10(17)12(13)19/h1-4H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUTMXNFXNXLZ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)N(C)C)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\N(C)C)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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